An In-Depth Technical Guide to the Structural Analysis of (3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione
An In-Depth Technical Guide to the Structural Analysis of (3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione
This guide provides a comprehensive technical analysis of the structure of (3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione, a saturated bicyclic anhydride of significant interest in polymer chemistry and materials science. This document delves into the synthesis, stereochemical intricacies, and detailed spectroscopic characterization of this molecule, offering valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: From Unsaturated Precursor to Saturated Core
(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione, also known by its CAS Number 14166-28-0, is the saturated derivative of the well-known Diels-Alder adduct, cis-5-Norbornene-endo-2,3-dicarboxylic anhydride (commonly referred to as Nadic Anhydride). The transformation from the unsaturated precursor to the saturated target molecule involves the hydrogenation of the carbon-carbon double bond within the norbornene framework. This seemingly simple modification has profound effects on the molecule's conformational flexibility, reactivity, and ultimately, its utility in various applications.
The rigid, strained bicyclic system of the norbornane skeleton imparts unique properties to polymers and other materials derived from it. The specific endo stereochemistry of the anhydride ring, a direct consequence of the kinetically controlled Diels-Alder reaction, plays a crucial role in the molecule's three-dimensional structure and reactivity.[1][2] Understanding the precise structural details of the hydrogenated form is paramount for predicting its behavior in polymerization reactions and for the rational design of novel materials with tailored properties.
Key Molecular Properties:
| Property | Value | Reference |
| Chemical Formula | C₉H₁₀O₃ | [3][4] |
| Molecular Weight | 166.17 g/mol | [3][4] |
| CAS Number | 14166-28-0 | [4][5][6] |
| Synonyms | exo-Norbornane-2,3-dicarboxylic Anhydride | [4][5] |
Synthesis and Stereochemical Considerations
The synthetic pathway to (3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione is a two-step process, beginning with the formation of its unsaturated precursor.
Step 1: Diels-Alder Reaction for the Unsaturated Precursor
The initial step involves the [4+2] cycloaddition reaction between cyclopentadiene and maleic anhydride.[1][2] This reaction is a classic example of a Diels-Alder reaction, which proceeds with high stereoselectivity to yield predominantly the endo isomer, cis-5-Norbornene-endo-2,3-dicarboxylic anhydride.[1] The kinetic favorability of the endo product is attributed to secondary orbital interactions between the developing pi system of the diene and the carbonyl groups of the dienophile in the transition state.[2]
Experimental Protocol: Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride [7]
-
Preparation of Cyclopentadiene: Dicyclopentadiene is subjected to fractional distillation to "crack" it into its monomeric form, cyclopentadiene. This monomer is highly reactive and should be used immediately.[7]
-
Reaction: Powdered maleic anhydride is dissolved in a suitable solvent, such as toluene.[7]
-
The freshly distilled cyclopentadiene is then added to the maleic anhydride solution.
-
The reaction is typically exothermic and proceeds readily at or slightly above room temperature.
-
Isolation: The product precipitates from the solution and can be isolated by suction filtration. Recrystallization from a suitable solvent yields the pure cis-5-Norbornene-endo-2,3-dicarboxylic anhydride. The melting point of the pure endo isomer is approximately 164-165°C.[7]
Step 2: Catalytic Hydrogenation to the Saturated Product
The conversion of the unsaturated precursor to (3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione is achieved through catalytic hydrogenation. This reaction selectively reduces the carbon-carbon double bond of the norbornene moiety without affecting the anhydride functionality.
The stereochemistry of the hydrogenation is critical. The addition of hydrogen typically occurs from the less sterically hindered face of the double bond.[8] In the case of the endo precursor, this generally leads to the formation of the exo product, where the newly added hydrogen atoms are on the opposite side of the anhydride ring. This stereospecificity is crucial for obtaining the desired (3aR,4S,7R,7aS) isomer.[9]
Experimental Protocol: Synthesis of (3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione [5]
-
Catalyst and Solvent: A common catalyst for this transformation is palladium on carbon (Pd/C).[8][10] The reaction is typically carried out in a solvent such as ethanol.[10]
-
Reaction Setup: The unsaturated anhydride and the Pd/C catalyst are placed in a pressure vessel, such as a Parr shaker.
-
Hydrogenation: The vessel is purged with an inert gas and then pressurized with hydrogen gas (e.g., up to 20 bar). The reaction mixture is heated (e.g., to 160°C) and agitated for a sufficient period to ensure complete reaction.[5]
-
Workup: After the reaction, the catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent like hexane to yield the white, solid product.[5]
In-Depth Structural Analysis
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the functional groups present in a molecule.
-
Anhydride Group: The most characteristic feature in the IR spectrum of an anhydride is the presence of two strong carbonyl (C=O) stretching bands. For cyclic anhydrides, these typically appear at approximately 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹.[11] The higher frequency band is the symmetric stretch, and the lower frequency band is the asymmetric stretch. For the unsaturated precursor, cis-5-norbornene-endo-2,3-dicarboxylic anhydride, these peaks are observed around 1838 cm⁻¹ and 1750 cm⁻¹.[12]
-
C-H Stretching: The saturation of the double bond will lead to the disappearance of the =C-H stretching vibrations (typically above 3000 cm⁻¹) and the C=C stretching vibration (around 1640 cm⁻¹) that are present in the precursor. The saturated product will exhibit strong C-H stretching vibrations from the sp³ hybridized carbons of the bicyclic framework in the region of 3000-2850 cm⁻¹.[6]
-
C-O Stretching: The C-O stretching vibrations of the anhydride ring will also be present, typically in the 1300-900 cm⁻¹ region.
Predicted IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970-2860 | Strong | C-H stretch (alkane) |
| ~1840 | Strong | C=O stretch (symmetric) |
| ~1760 | Strong | C=O stretch (asymmetric) |
| ~1220 | Medium | C-O stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the connectivity and stereochemistry of the molecule.
The ¹H NMR spectrum of (3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione is expected to be complex due to the rigid bicyclic structure and the resulting diastereotopic protons.
-
Absence of Olefinic Protons: The most significant change from the spectrum of the unsaturated precursor will be the absence of the signals for the olefinic protons, which typically appear around 6.0-6.5 ppm.[13]
-
Aliphatic Protons: The spectrum will be dominated by signals in the aliphatic region (1.0-3.5 ppm). The protons on the bicyclic framework will exhibit complex splitting patterns due to vicinal and long-range coupling.
-
Bridgehead and Methylene Bridge Protons: The bridgehead protons and the protons of the methylene bridge are expected to be distinct and will likely show characteristic splitting patterns.
-
Protons Adjacent to Carbonyls: The protons on the carbons adjacent to the carbonyl groups are expected to be deshielded and appear at the downfield end of the aliphatic region.
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
-
Carbonyl Carbons: The carbonyl carbons of the anhydride group are expected to appear significantly downfield, typically in the range of 170-180 ppm.[14]
-
Absence of Olefinic Carbons: The signals for the sp² hybridized carbons of the double bond in the precursor (around 135 ppm) will be absent.[14]
-
Aliphatic Carbons: The spectrum will show a number of signals in the aliphatic region (20-60 ppm) corresponding to the sp³ hybridized carbons of the bicyclic framework. Due to the symmetry of the molecule, some carbons may be chemically equivalent.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | ~175 |
| Bridgehead CH | ~45-55 |
| CH adjacent to C=O | ~40-50 |
| Methylene Bridge CH₂ | ~30-40 |
| Other CH₂ | ~20-30 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 166, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation of bicyclic anhydrides can be complex. Common fragmentation pathways may involve the loss of CO and CO₂, as well as fragmentation of the bicyclic ring system.[15] The fragmentation pattern can provide valuable structural information.
X-ray Crystallography
Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the precise three-dimensional arrangement of the atoms in the crystal lattice. For the closely related norbornane-endo-cis-2,3-dicarboxylic acid, X-ray crystallography has confirmed the endo configuration of the carboxylic acid groups.[16] It is expected that the anhydride ring in the target molecule would adopt a similar endo conformation relative to the bicyclic framework.
Applications and Future Perspectives
The saturated nature of (3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione offers distinct advantages over its unsaturated precursor in certain applications. The absence of a reactive double bond enhances the thermal and oxidative stability of polymers derived from it. This makes it a valuable monomer for the synthesis of high-performance polyesters and polyimides with improved durability and weather resistance.[17]
Furthermore, the rigid bicyclic structure can be exploited to create polymers with high glass transition temperatures and excellent mechanical properties. These characteristics are highly desirable in applications such as advanced composites, electronic packaging materials, and high-temperature adhesives.[17][18]
The precise stereochemistry of this molecule also opens avenues for its use as a chiral building block in asymmetric synthesis. The well-defined spatial arrangement of its functional groups can be used to control the stereochemical outcome of subsequent reactions.
Future research in this area will likely focus on the development of new catalysts for the stereoselective synthesis of this and related saturated bicyclic anhydrides. Additionally, the exploration of its use in the creation of novel polymers with advanced properties for cutting-edge applications remains a promising field of investigation.
Conclusion
The structural analysis of (3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione reveals a molecule with a unique combination of a rigid bicyclic framework and a reactive anhydride functionality. Its synthesis via a two-step process involving a Diels-Alder reaction followed by catalytic hydrogenation allows for precise control over its stereochemistry. While a complete set of experimental spectroscopic and crystallographic data is not widely published, a thorough analysis of its expected spectral features provides a solid foundation for its identification and characterization. The enhanced stability and well-defined three-dimensional structure of this saturated anhydride make it a promising candidate for the development of advanced materials and a valuable tool for chemical synthesis.
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